4-Chloro-2-methoxy-3-methylaniline
Description
Contextualization of Substituted Aniline (B41778) Derivatives in Organic Chemistry
Substituted anilines are a class of organic compounds that are foundational to many areas of chemical synthesis. researchgate.net They serve as pivotal starting materials and intermediates in the production of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. cresset-group.comnih.gov The amino group of aniline can be readily diazotized and subsequently replaced, offering a gateway to a multitude of functionalities. Furthermore, the aromatic ring can undergo various electrophilic substitution reactions, with the position of substitution being directed by the existing groups on the ring. The ability to modify both the amino group and the aromatic ring makes substituted anilines highly versatile synthons in the toolbox of organic chemists. acs.org
Significance of Halogenated, Methoxy (B1213986), and Methyl Aromatic Amines in Synthetic and Theoretical Chemistry
The specific combination of halogen, methoxy, and methyl groups on an aromatic amine, as seen in 4-Chloro-2-methoxy-3-methylaniline, imparts a distinct set of properties that are of significant interest in both synthetic and theoretical chemistry.
Halogenation , the introduction of a halogen atom like chlorine, is a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of a drug candidate, which can improve its pharmacokinetic profile. nih.gov The chloro-substituent is an ortho, para-directing deactivator in electrophilic aromatic substitution, influencing the regioselectivity of further reactions.
The methoxy group is an electron-donating group through resonance and can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In materials science, methoxy-substituted anilines have been used to synthesize polymers with tailored electronic properties, such as those used in electrochromic devices. nih.govresearchgate.net The methoxy group can also participate in hydrogen bonding, which can influence the crystal packing and solid-state structure of a compound. researchgate.net
A methyl group is a weakly electron-donating group through induction. Its presence can influence the steric environment around the aniline, potentially directing the outcome of reactions at nearby functional groups.
The collective electronic effects of these substituents on the aniline ring also modulate the basicity (pKa) of the amino group. Theoretical studies have shown that electron-withdrawing groups generally decrease the pKa, while electron-donating groups increase it. This fine-tuning of basicity is crucial in many synthetic transformations and for the biological activity of molecules.
Overview of Current Research Trajectories for this compound and Structurally Related Analogues
While direct research on this compound is limited, the research trajectories of structurally similar compounds provide insights into its potential applications. Analogues of this compound are frequently utilized as intermediates in the synthesis of complex heterocyclic systems, which are often the core of biologically active molecules.
For instance, substituted anilines are key precursors in the synthesis of quinolines, benzimidazoles, and other fused heterocyclic systems that have shown promise as antitumor and antiviral agents. ossila.comatlantis-press.comresearchgate.net The specific substitution pattern on the aniline ring is often critical for the desired biological activity. For example, 2-Chloro-4-methoxy-N-methylaniline, a structural isomer, has been investigated as a building block for the synthesis of γ-secretase inhibitors, which are relevant in Alzheimer's disease research.
Furthermore, the study of disinfection byproduct formation has highlighted the reactivity of halogenated anilines in water treatment processes, a field of significant environmental research. nih.gov The unique combination of substituents in this compound makes it a candidate for similar investigations.
The development of novel synthetic methodologies is another area where this compound could be relevant. For example, recent advances in C-H activation and cross-coupling reactions often rely on substrates with specific electronic and steric properties, and polysubstituted anilines are valuable probes for exploring the scope and limitations of these new transformations. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-chloro-2-methoxy-3-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 |
InChI Key |
HKWFZJLHZQHDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Methoxy 3 Methylaniline and Analogous Aromatic Amines
Established Synthetic Pathways for Substituted Anilines
The synthesis of complex aniline (B41778) derivatives is rarely a single-step process. Instead, it involves a carefully orchestrated sequence of reactions to introduce different substituents onto the aromatic ring in the correct positions.
Multi-step Reaction Sequences for Aromatic Amines
The creation of aromatic amines with multiple substituents is a cornerstone of organic synthesis, providing building blocks for pharmaceuticals, dyes, and functional materials. uva.nl The order in which substituents are introduced is critical, as the existing groups on the ring dictate the position of subsequent additions. For instance, in the synthesis of m-bromoaniline from benzene (B151609), a three-step sequence is necessary: nitration, followed by bromination, and finally, reduction of the nitro group. libretexts.org The nitro group is introduced first because it is a meta-director, ensuring the bromine adds at the correct position. The amine group, being an ortho, para-director, is formed last. libretexts.org
Direct functionalization of C-H bonds offers a more efficient alternative to traditional multi-step synthesis by reducing the number of steps and waste generated. uva.nl However, achieving selectivity at remote positions remains a challenge. uva.nl Researchers have developed catalytic systems, such as those based on Pd/S,O-ligands, to achieve para-selective C–H olefination of aniline derivatives under mild conditions. uva.nl Another innovative approach involves a domino rearrangement of ortho-alkylated N-methoxyanilines, promoted by cationic copper catalysts, to produce anilines with four sequentially arranged substituents. eurekalert.org
A plausible multi-step synthesis for 4-Chloro-2-methoxy-3-methylaniline could start with a commercially available precursor like 2-methylanisole. The sequence would likely involve:
Nitration: Introduction of a nitro group. The directing effects of the methoxy (B1213986) (ortho, para) and methyl (ortho, para) groups would lead to nitration at the C4 or C6 position.
Reduction: Conversion of the nitro group to an amine (NH2) group using standard reducing agents. This would yield a methoxy-methylaniline derivative.
Chlorination: Introduction of the chlorine atom. The powerful ortho, para-directing amino group would be the primary determinant of the substitution position. To achieve the desired 4-chloro substitution (ortho to the amine), careful selection of chlorinating agent and reaction conditions would be paramount, potentially requiring a protecting group strategy.
Nitration and Subsequent Reduction Strategies
A prevalent and reliable method for preparing anilines is the nitration of an aromatic ring followed by the reduction of the resulting nitro group. youtube.comreddit.com The initial nitration is typically accomplished using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.com This combination generates the highly electrophilic nitronium ion (NO2+), which is attacked by the aromatic ring. youtube.com
Once the nitro group is in place, it can be reduced to an amine (NH2) using various reagents. youtube.com
Catalytic Hydrogenation: This method uses hydrogen gas (H2) with a metal catalyst, such as palladium on carbon (Pd/C). youtube.comyoutube.com It is highly effective but can also reduce other functional groups like alkenes or remove halogens. youtube.com
Metal and Acid: A common and milder alternative involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. youtube.comchemistrysteps.com The reaction with iron and acetic acid is particularly mild and often does not affect other functional groups. youtube.com
Stannous Chloride: Another mild reducing agent is stannous chloride (SnCl2) in an alcohol solvent like ethanol. youtube.com
A significant challenge in the nitration of aniline itself is that the strongly acidic conditions of the nitrating mixture protonate the basic amino group to form the anilinium ion (-NH3+). chemistrysteps.combyjus.com This ion is a strong deactivating, meta-directing group, leading to the formation of meta-nitroaniline instead of the expected ortho and para isomers. chemistrysteps.com To circumvent this, the amino group is often temporarily protected by converting it into an amide (e.g., an acetamide) via acetylation. The amide is still an ortho, para-director but is less activating than the amino group, preventing over-reaction and allowing for controlled nitration, primarily at the para position due to steric hindrance. chemistrysteps.com The protecting group is then removed by hydrolysis to regenerate the amine. chemistrysteps.com
Halogenation Techniques for Aromatic Systems
Introducing halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. nih.gov For highly activated rings, such as those in anilines and phenols, direct halogenation with chlorine (Cl2) or bromine (Br2) is possible, even without a Lewis acid catalyst. byjus.commasterorganicchemistry.com However, the strong activating nature of the amino group often leads to poor regioselectivity and over-halogenation, as seen in the reaction of aniline with bromine water, which produces 2,4,6-tribromoaniline. chemistrysteps.combyjus.com
To achieve selective monohalogenation, the reactivity of the aniline must be moderated. A standard technique is the acetylation of the amino group to form an acetanilide. chemistrysteps.com The acetyl group reduces the activating influence of the nitrogen's lone pair by delocalizing it onto the adjacent carbonyl group. While still an ortho, para-director, the amide is less reactive, and its steric bulk typically directs the incoming halogen to the para position. chemistrysteps.com
More specialized methods have been developed for regioselective halogenation. For example, treating N,N-dialkylaniline N-oxides with thionyl chloride (SOCl2) or thionyl bromide (SOBr2) provides selective access to ortho-chlorinated or para-brominated anilines, respectively. nih.gov This method avoids the need for exogenous Lewis acids and works efficiently on electron-rich aromatic systems. nih.gov
Introduction of Methoxy and Methyl Substituents
The incorporation of methoxy (-OCH3) and methyl (-CH3) groups is crucial for tuning the electronic and physical properties of aniline derivatives. A methoxy group is typically introduced by the methylation of a corresponding phenol (B47542) (an -OH group on the ring), often using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This is a variation of the Williamson ether synthesis. wikipedia.org Alternatively, aryl methoxides can be formed through the nucleophilic substitution of a halogen on the ring with a methoxide (B1231860) anion, a reaction that can be facilitated by a chromium tricarbonyl complex, especially when other functional groups are present. wikipedia.orgclockss.org The methoxy group is a strong electron-donating group through resonance and is ortho, para-directing. wikipedia.orgvaia.com
Methyl groups are commonly introduced via Friedel-Crafts alkylation, using an alkyl halide (e.g., methyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl3). chemistrysteps.com However, this reaction has limitations; it does not work well with strongly deactivated rings, and anilines themselves are problematic because the amino group reacts with the Lewis acid catalyst, deactivating the ring and preventing the desired substitution. chemistrysteps.comlibretexts.org Therefore, the methyl group is usually introduced before the nitro group is reduced to an amine. libretexts.org The methyl group is a weak activating, ortho, para-director. ontosight.ai
Optimization of Reaction Conditions and Efficiency
Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring process efficiency and sustainability. Key parameters include the choice of catalyst, reaction temperature, and the solvent system.
Impact of Solvent Systems on Regioselectivity and Yield
The solvent in which a reaction is conducted can have a profound effect on its outcome, influencing reaction rates, yields, and even the regioselectivity of the products. In some cases, eliminating the solvent altogether can be beneficial. For instance, in the synthesis of certain amides, conducting the reaction under solvent-free conditions was found to be effective. researchgate.net Similarly, a Brönsted acidic ionic liquid-catalyzed Friedel-Crafts reaction to produce triarylmethanes from anilines gave the highest yield under solvent-free conditions, though toluene (B28343) was found to be a suitable solvent, far superior to water where poor solubility hampered the reaction. nih.gov
In other processes, the choice of solvent is critical for catalyst performance and stability. In a study on the continuous-flow hydrogenation of nitrobenzene (B124822) to aniline, methanol (B129727) was identified as the optimal solvent in a system using a Pd@SBA-15 catalyst. researchgate.net The optimization of a chemoenzymatic synthesis of anilines using a nitroreductase in a continuous flow system highlighted the critical role of the co-solvent. nih.gov While an aqueous system with 10% acetonitrile (B52724) (MeCN) led to rapid deactivation of the immobilized enzyme, switching to 10% dimethyl sulfoxide (B87167) (DMSO) as the co-solvent resulted in excellent long-term stability and sustained full conversion of the substrate to the desired aniline. nih.gov This demonstrates that solvent choice can be the deciding factor in the viability of a synthetic process, particularly in biocatalysis.
The following table summarizes the impact of different solvent systems on various reactions relevant to aniline synthesis:
| Reaction Type | Solvent(s) Compared | Finding | Reference |
|---|---|---|---|
| Friedel-Crafts Reaction (Aniline-based) | Solvent-free vs. Toluene vs. Water | Solvent-free conditions provided the highest yield (90%). Toluene gave a good yield (84%), while water resulted in poor conversion due to low substrate solubility. | nih.gov |
| Nitro Reduction (Continuous Flow) | Methanol | Methanol was used as the optimal solvent in a continuous-flow hydrogenation of nitrobenzene, achieving a 99% yield of aniline under optimized conditions. | researchgate.net |
| Enzymatic Nitro Reduction (Continuous Flow) | 10% Acetonitrile (MeCN) vs. 10% Dimethyl Sulfoxide (DMSO) | MeCN caused rapid deactivation of the enzyme catalyst. Switching to DMSO provided long-term stability and allowed for sustained, full conversion to the product. | nih.gov |
| Amidation | Solvent-free | Direct amidation of esters was successfully conducted under solvent-free conditions, proving compatible with a range of substrates. | researchgate.net |
The following table outlines a representative multi-step synthesis for a substituted aniline, illustrating the sequence of reactions and reagents.
| Step | Starting Material | Reagents and Conditions | Product | Purpose of Step |
|---|---|---|---|---|
| 1 | Benzene | HNO3, H2SO4 | Nitrobenzene | Introduce a meta-directing nitro group. youtube.com |
| 2 | Nitrobenzene | Br2, FeBr3 | m-Bromonitrobenzene | Brominate at the meta position. libretexts.org |
| 3 | m-Bromonitrobenzene | Fe, HCl or H2, Pd/C | m-Bromoaniline | Reduce the nitro group to an amine. libretexts.orgyoutube.com |
Temperature and Pressure Control in Aromatic Amine Synthesis
The synthesis of aromatic amines, a critical class of chemical intermediates, is highly sensitive to reaction conditions, with temperature and pressure being paramount for controlling reaction rates, selectivity, and yield. The specific parameters are dictated by the chosen synthetic route, typically the reduction of a corresponding nitroaromatic compound or through catalytic amination.
In catalytic hydrogenation processes, which are common for producing anilines, temperature and pressure are critical for achieving high conversion and selectivity. For instance, the vapor-phase hydrogenation of aromatic nitro compounds can be performed under adiabatic conditions with inlet temperatures ranging from 200°C to 400°C and pressures between 1 and 30 bar. google.com It is crucial to manage the exothermic nature of the reaction to ensure the catalyst temperature does not exceed a maximum threshold, such as 500°C, to prevent side reactions and catalyst deactivation. google.com
A more specific example, the catalytic hydrogenation of 2-chloro-5-nitrotoluene (B86962) to produce 4-chloro-3-methylaniline (B14550), is conducted at a lower temperature range of 85-120°C and a pressure of 0.7-1.2 MPa. wipo.int Similarly, certain hydroaminomethylation reactions for synthesizing complex amines are carried out at 120°C and a pressure of 50 bar. acs.org Conversely, some synthetic steps, such as those involving the reaction of an aromatic amine with an aldehyde in the presence of strong acid, may require much lower temperatures, from -20°C to 0°C, to control the reaction's progress and minimize by-product formation. nih.govresearchgate.net
The table below summarizes typical temperature and pressure conditions for various aromatic amine synthesis methods.
Catalyst Selection and Loading for Specific Transformation Steps
Catalytic Reduction of Nitroarenes: This is a foundational method for preparing anilines.
Precious Metal Catalysts: Platinum and palladium are highly effective for the catalytic hydrogenation of nitro compounds. libretexts.org For example, a platinum catalyst is specified for the synthesis of 4-chloro-3-methylaniline. wipo.int Palladium catalysts, often supported on materials like alumina (B75360) (Al₂O₃) or carbon, are also widely used. chemicalprocessing.comacs.org The activity of palladium catalysts can be significantly enhanced by using specialized electron-rich phosphine (B1218219) ligands such as cataCXium, DalPhos, and the more recent YPhos. chemicalprocessing.com
Base Metal Catalysts: To reduce costs and environmental concerns associated with precious metals, catalysts based on more abundant metals are employed. A classic laboratory method uses tin metal in concentrated hydrochloric acid. chemistrystudent.com Nickel-based catalysts have also proven effective. rsc.org More recently, iron catalysts are being developed as an appealing earth-abundant alternative for reductive aminations. nih.gov
Biocatalysts: Enzymes offer a green alternative, operating under mild conditions. Nitroreductase enzymes can be used to reduce aromatic nitro groups, offering high chemoselectivity. acs.orgnih.gov
C-N Cross-Coupling Reactions: These methods construct the aniline moiety by forming a bond between an aryl group and a nitrogen source.
Palladium and Nickel Catalysts: Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for coupling aryl halides or triflates with amines. organic-chemistry.org Nickel catalysts can also facilitate the amination of aryl chlorides. numberanalytics.comorganic-chemistry.org
Copper Catalysts: The Ullmann condensation, a classic method, typically uses a copper catalyst (e.g., CuI) to couple aryl halides with amines. Modern variations use ligands like prolinamide to facilitate the reaction in aqueous media. organic-chemistry.org
Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter to optimize. High loading can be costly and lead to unwanted side reactions, while low loading may result in slow or incomplete conversion. For the hydrogenation of nitrobenzene to aniline, a low palladium loading (0.3 wt% Pd/Al₂O₃) was found to be optimal for maximizing selectivity and avoiding overhydrogenation. acs.org In a rhodium-catalyzed hydroaminomethylation, a low catalyst loading of 0.5 mol% was sufficient. acs.org The effect of catalyst loading on product distribution is a key area of investigation in process development to achieve the desired outcome. researchgate.net
Advanced Synthetic Approaches
To meet the demands of modern chemical manufacturing for efficiency, safety, and sustainability, advanced synthetic approaches are being applied to the production of anilines. These include continuous flow processing and the adoption of green chemistry principles.
Continuous Flow Synthesis Methodologies for Scalable Production
Continuous flow synthesis offers significant advantages over traditional batch processing for the scalable production of aromatic amines. numberanalytics.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions.
A key benefit is the potential to integrate multiple steps, such as reaction and purification, into a single, automated operation. acs.orgnih.gov For example, a biocatalytic reduction using an immobilized nitroreductase enzyme in a packed-bed reactor can be coupled with a continuous liquid-liquid extraction module. nih.gov This setup allows for the continuous conversion of the nitroaromatic starting material to the aniline product and its immediate separation from the aqueous reaction medium, which can contain recycled cofactors. acs.org This approach not only improves productivity but also simplifies downstream processing. nih.gov
Metal-free reductions have also been adapted to flow chemistry. The reduction of aromatic nitro compounds using trichlorosilane (B8805176) can be performed efficiently and safely in a microreactor system at room temperature, providing high yields of the corresponding anilines. beilstein-journals.org Studies on catalytic hydrogenation have also utilized continuous flow conditions to rapidly screen reaction parameters and determine optimal conditions, such as the weight hourly space velocity (WHSV), to maximize product yield while minimizing by-products. acs.org
Green Chemistry Principles in the Synthesis of Aniline Derivatives
The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of aniline derivatives to create more sustainable and environmentally benign manufacturing routes. numberanalytics.com
Key applications of green chemistry in this context include:
Use of Greener Reagents and Solvents: Traditional methods often employ hazardous reagents like acetic anhydride (B1165640) or toxic solvents like benzene. sci-hub.st Green alternatives include replacing acetic anhydride with a more benign system like magnesium sulphate in glacial acetic acid for acetylation reactions. ijtsrd.comijtsrd.com The use of water as a reaction solvent is a cornerstone of green chemistry and has been applied in Ullmann-type coupling reactions. organic-chemistry.orgresearchgate.net
Catalysis over Stoichiometric Reagents: The use of catalysts is inherently greener than using stoichiometric reagents, as they are used in small amounts and can often be recycled. The development of highly active and selective catalysts, including those based on earth-abundant metals like iron, aligns with green chemistry goals. nih.gov
Biocatalysis: Employing enzymes like nitroreductases or laccases offers a sustainable approach. These biocatalytic reactions are typically run in aqueous buffer solutions at ambient temperature and pressure, eliminating the need for harsh conditions, heavy metal catalysts, and organic solvents. acs.orgnih.govmdpi.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination and catalytic hydrogenation are generally atom-economical reactions, with water being the primary byproduct in the latter when starting from a nitro compound. wipo.intgoogle.com
By embracing these advanced synthetic and green chemistry principles, the production of this compound and related aromatic amines can be made more efficient, safer, and environmentally responsible.
Chemical Reactivity and Transformations of 4 Chloro 2 Methoxy 3 Methylaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The existing substituents on the aniline (B41778) ring play a crucial role in determining the rate and regioselectivity of these reactions.
Directing Effects of Chloro, Methoxy (B1213986), and Methyl Substituents on Aromatic Reactivity
The directing effects of the substituents on the aromatic ring of 4-Chloro-2-methoxy-3-methylaniline are a balance of inductive and resonance effects.
Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing. Its lone pair of electrons can be donated to the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles. However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. chemistrysteps.com
Methoxy Group (-OCH₃): The methoxy group is also an activating, ortho, para-directing group. Similar to the amino group, the oxygen atom has lone pairs that can be delocalized into the benzene (B151609) ring via resonance, increasing the electron density at the ortho and para positions.
Methyl Group (-CH₃): The methyl group is a weakly activating group and is ortho, para-directing. It donates electron density to the ring primarily through an inductive effect and hyperconjugation.
The combined influence of these groups on this compound results in a complex reactivity pattern. The powerful activating and directing effects of the amino and methoxy groups will dominate, making the positions ortho and para to them the most likely sites for electrophilic attack. However, the steric hindrance from the methyl group and the electronic effects of the chloro group will also influence the final product distribution.
Interactive Table: Directing Effects of Substituents
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -NH₂ | Strongly Activating | Ortho, Para |
| -OCH₃ | Activating | Ortho, Para |
| -CH₃ | Weakly Activating | Ortho, Para |
| -Cl | Deactivating | Ortho, Para |
Regioselectivity Challenges and Control Strategies in Derivatization
The presence of multiple activating groups on the same aromatic ring presents significant challenges in controlling the regioselectivity of derivatization reactions. In the case of this compound, the positions ortho and para to the strongly activating amino and methoxy groups are highly susceptible to electrophilic attack. This can lead to the formation of multiple products, making it difficult to isolate a single desired isomer.
To overcome these challenges, several control strategies can be employed:
Protecting Groups: The highly activating amino group can be temporarily converted into a less activating group, such as an amide (e.g., acetanilide), by reacting it with an acylating agent. libretexts.org This acetylation attenuates the activating influence of the amino group, allowing for more controlled substitution at other positions. libretexts.org The protecting group can then be removed by hydrolysis to regenerate the amino group. libretexts.org
Steric Hindrance: The steric bulk of the substituents can be used to direct incoming electrophiles to less hindered positions. For instance, the methyl group at position 3 may sterically hinder attack at the adjacent positions, favoring substitution at the less hindered C5 position.
Catalyst and Reagent Control: The choice of catalyst and electrophile can influence the regioselectivity of the reaction. For example, in iridium-catalyzed C-H borylation of anilines, the use of specific diboron (B99234) reagents can achieve high ortho regioselectivity. nih.gov Similarly, the use of bulky electrophiles may favor attack at the sterically more accessible positions.
Oxidation and Reduction Pathways of Aniline Derivatives
The aniline functionality and other substituents on the ring can undergo various oxidation and reduction reactions.
Formation of Oxidized Derivatives
The amino group of aniline derivatives is susceptible to oxidation, which can lead to a variety of products including nitroso compounds, nitro compounds, and polymeric materials. The oxidation of anilines can be complex and often leads to a mixture of products. For instance, direct nitration of aniline can be problematic due to the oxidation of the amino group by the strong oxidizing acids. chemistrysteps.com
The aromatic ring itself can also be oxidized under certain conditions to form quinones.
A specific example of oxidation involves the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide from 4-chloro-3-methoxy-2-methylpyridine (B28138) using an oxidizing agent like hydrogen peroxide. patsnap.comsigmaaldrich.comnih.gov
Reduction of Peripheral Functional Groups
While this compound itself does not have easily reducible peripheral functional groups other than the potential for dehalogenation, related compounds can undergo reduction. For example, if a nitro group were present on the ring, it could be readily reduced to an amino group using various reducing agents such as tin or iron in the presence of acid, or through catalytic hydrogenation. chemistrysteps.com
The chloro group can also be removed (reduced) through catalytic hydrogenation, a process known as hydrodehalogenation. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen.
Cross-Coupling Reactions and Derivative Formation
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substituted aniline like this compound, both the chloro and the amino functional groups offer potential sites for such transformations.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryls. In the case of this compound, the chlorine atom on the aromatic ring could potentially serve as the halide coupling partner.
A general Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The reaction is typically carried out in the presence of a base.
Despite the prevalence of this reaction, specific literature detailing the Suzuki-Miyaura coupling of this compound with any boronic acid, including reaction conditions and product yields, could not be located.
Condensation Reactions with Carbonyl Compounds
Anilines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by an acid or a base.
For this compound, a reaction with a generic aldehyde (R-CHO) or ketone (R-CO-R') would be expected to form the corresponding N-(4-chloro-2-methoxy-3-methylphenyl)imine. However, specific examples of such reactions, including the carbonyl compounds used, reaction conditions, and characterization of the resulting Schiff bases, are not described in the available literature.
Other Functional Group Interconversions
The functional groups of this compound present opportunities for various interconversions.
Diazotization of the Amino Group: The primary aromatic amine group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. For example, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide would be expected to replace the diazonium group with -Cl, -Br, or -I, respectively. Heating the diazonium salt in water could yield the corresponding phenol (B47542). Specific reports of the diazotization of this compound and its subsequent functionalization are not found in the reviewed literature.
Reactions of the Amino Group: Besides diazotization, the amino group can undergo other transformations such as acylation. For instance, reaction with an acyl chloride or anhydride (B1165640) would be expected to form the corresponding amide.
Modification of the Aromatic Ring: The substituents on the aromatic ring can influence further electrophilic aromatic substitution reactions, although the existing substitution pattern makes predicting the regioselectivity complex without experimental data.
Spectroscopic and Vibrational Data for this compound Not Available in Publicly Accessible Resources
Extensive searches for experimental and theoretical spectroscopic data for the chemical compound this compound have yielded no specific results for its Fourier Transform Infrared (FTIR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.
Despite targeted queries for the vibrational mode assignments, analysis of characteristic group vibrations, and experimental chemical shifts for ¹H and ¹³C NMR, no publicly available scientific literature or database appears to contain this specific information. The search results frequently returned data for isomeric and related compounds, such as 4-chloro-2-methylaniline (B164923) sigmaaldrich.comchemicalbook.com, 4-chloro-3-methylaniline (B14550) nih.gov, 4-chloro-N-methylaniline nih.gov, and various other substituted anilines. beilstein-journals.orgchemicalbook.comnih.gov However, spectroscopic data is highly specific to the unique molecular structure of a compound, and information from related isomers cannot be used to accurately describe this compound.
Consequently, the detailed article on the "Spectroscopic Characterization and Vibrational Analysis of this compound," as per the requested outline, cannot be generated due to the absence of the necessary foundational data in the provided search results. The creation of scientifically accurate data tables and detailed research findings for the specified subsections is not possible without access to relevant experimental or computational studies on this particular molecule.
Spectroscopic Characterization and Vibrational Analysis of 4 Chloro 2 Methoxy 3 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Interpretation of Spin-Spin Coupling Patterns for Aromatic Protons
The ¹H NMR spectrum of 4-Chloro-2-methoxy-3-methylaniline presents a distinct pattern for its aromatic protons. The substitution on the benzene (B151609) ring leads to a specific splitting pattern due to spin-spin coupling between adjacent protons. In a typical aromatic system, protons on adjacent carbon atoms will couple with each other, resulting in signal splitting. The magnitude of this splitting, known as the coupling constant (J), is characteristic of the relative positions of the protons.
For aromatic protons, ortho coupling (between protons on adjacent carbons) typically has a J value in the range of 6-10 Hz. Meta coupling (between protons separated by one carbon) is smaller, usually 1-3 Hz, and para coupling (between protons on opposite carbons) is often negligible (0-1 Hz).
In the case of this compound, the two aromatic protons are on adjacent carbons (C5 and C6), leading to a distinct doublet for each proton in the ¹H NMR spectrum, a characteristic of an AX or AB spin system, depending on the difference in their chemical shifts. The observed coupling constant between these two protons would fall within the typical range for ortho coupling. The electron-donating effects of the methoxy (B1213986) and methyl groups, along with the electron-withdrawing effect of the chlorine atom, influence the chemical shifts of these protons.
| Proton | Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J) in Hz |
| H-5 | Varies | Doublet (d) | ~8-9 Hz (ortho) |
| H-6 | Varies | Doublet (d) | ~8-9 Hz (ortho) |
This is an illustrative table based on typical values for similar structures. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption bands resulting from electronic transitions within the molecule. The presence of the benzene ring, an aromatic chromophore, and the auxochromic substituents (-Cl, -OCH₃, -CH₃, -NH₂) gives rise to characteristic absorption maxima (λmax).
The primary electronic transitions observed in aromatic compounds are π → π* and n → π* transitions. uzh.ch
π → π transitions:* These are typically high-energy transitions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orglibretexts.org They are usually characterized by high molar absorptivity (ε). In substituted benzenes, these transitions often appear as two distinct bands, the E-band (ethylenic) and the B-band (benzenoid).
n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen of the amino group or the oxygen of the methoxy group) to an antibonding π* orbital. uzh.chlibretexts.org These are generally of lower energy and have a much lower molar absorptivity compared to π → π* transitions. uzh.ch
The substituents on the benzene ring influence the energy of these transitions and thus the λmax values. The methoxy and amino groups are strong auxochromes that cause a bathochromic shift (shift to longer wavelengths) and often an increase in the intensity of the absorption bands. The chloro and methyl groups also contribute to this shift. A study on o-methoxyaniline derivatives showed that electron-donating groups lead to a red-shift in the maximum absorption wavelength. researchgate.net
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π* (E-band) | ~200-230 | High |
| π → π* (B-band) | ~250-290 | Moderate |
| n → π* | >290 | Low |
This is a generalized table. The actual λmax and ε values for this compound would be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units. The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature for a compound containing one chlorine atom.
Fragmentation Pattern: The molecular ion can undergo various fragmentation processes, leading to the formation of smaller, stable fragment ions. The analysis of these fragment ions helps in deducing the structure of the parent molecule. Common fragmentation pathways for this type of compound include:
Loss of a methyl radical (•CH₃): A peak at M-15 would indicate the loss of the methyl group from the methoxy substituent.
Loss of a chloro radical (•Cl): A peak at M-35 would correspond to the loss of the chlorine atom.
Loss of formaldehyde (B43269) (CH₂O): Cleavage of the methoxy group can lead to the loss of a neutral formaldehyde molecule, resulting in a peak at M-30.
Formation of a tropylium (B1234903) ion: Rearrangement of the aromatic ring after initial fragmentation can lead to the formation of a stable tropylium ion or related structures.
The fragmentation of aromatic ketones often involves the loss of the R group followed by the loss of CO. miamioh.edu While not a ketone, similar cleavages related to the substituents can be expected.
| m/z Value | Possible Fragment | Interpretation |
| M⁺, M+2 | [C₈H₁₀ClNO]⁺ | Molecular ion with isotopic pattern for chlorine |
| M-15 | [C₇H₇ClNO]⁺ | Loss of a methyl radical (•CH₃) |
| M-30 | [C₇H₈ClN]⁺ | Loss of formaldehyde (CH₂O) |
| M-35 | [C₈H₁₀NO]⁺ | Loss of a chloro radical (•Cl) |
This table presents plausible fragmentation patterns. The actual mass spectrum would provide the definitive fragmentation pathway.
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or theoretical studies focused solely on the chemical compound This compound .
As a result, it is not possible to provide an article that adheres to the user's strict outline and requirements for scientifically accurate, detailed research findings on this specific molecule. The foundational data from quantum chemical calculations, such as Density Functional Theory (DFT) or Ab Initio studies, which would be necessary to discuss electronic structure, ground state properties, geometry optimization, and conformational analysis, is not present in the public domain for this compound.
To fulfill the request would require fabricating data, which would violate the core principles of scientific accuracy. Further research in the field of computational chemistry would be needed to generate the primary data required for such an article.
Computational Chemistry and Theoretical Studies of 4 Chloro 2 Methoxy 3 Methylaniline
Electronic Structure and Reactivity Descriptors
Theoretical calculations, particularly using DFT methods like B3LYP, are instrumental in elucidating the electronic properties and chemical reactivity of molecules. For 4-Chloro-2-methoxy-3-methylaniline, these studies provide a detailed map of its electronic landscape.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate how the molecule interacts with other chemical species.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. aimspress.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. aimspress.com
Table 1: Frontier Molecular Orbital (FMO) Properties
| Parameter | Description | Significance for this compound |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability. Influenced by the electron-donating methyl and methoxy (B1213986) groups. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability. Influenced by the electronegative chlorine atom and the aromatic ring. |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
While the HOMO-LUMO gap provides a global measure of reactivity, Fukui indices offer atom-specific insights, predicting the most likely sites for electrophilic, nucleophilic, and radical attacks. These indices are calculated from changes in electron density when an electron is added to or removed from the molecule.
By analyzing the condensed Fukui functions for each atom in this compound, one can pinpoint specific reactive centers:
Site of Nucleophilic Attack: The atom with the highest Fukui index f(+) is the most susceptible to attack by a nucleophile. In substituted benzenes, this is often a carbon atom.
Site of Electrophilic Attack: The atom with the highest Fukui index f(-) is the most likely site for an electrophile to attack. For anilines, the nitrogen atom and certain carbon atoms on the ring are potential sites.
This analysis is invaluable for predicting regioselectivity in chemical reactions involving this compound.
Mulliken atomic charge analysis is a computational method used to assign a partial charge to each atom in a molecule. This distribution provides a picture of the electrostatic potential of the molecule and highlights the polarity of different bonds. The charge distribution is a key factor in intermolecular interactions and influences the molecule's physical and chemical properties.
In this compound, the Mulliken charges are calculated using DFT methods. Typically, electronegative atoms like chlorine, oxygen, and nitrogen are expected to carry a negative partial charge, while hydrogen and carbon atoms bonded to them will have positive partial charges. researchgate.net The carbon atoms within the benzene (B151609) ring will exhibit varying charges due to the influence of the different substituent groups. This charge map helps identify electropositive and electronegative regions, which correspond to sites prone to nucleophilic and electrophilic interactions, respectively. researchgate.net
Table 2: Predicted Mulliken Atomic Charge Distribution
| Atom/Group | Predicted Partial Charge | Rationale |
|---|---|---|
| Nitrogen (in NH2) | Negative | High electronegativity, site of hydrogen bonding. |
| Chlorine (Cl) | Negative | High electronegativity, electron-withdrawing. |
| Oxygen (in OCH3) | Negative | High electronegativity. |
| Aromatic Carbons | Variable | Charge is influenced by attached substituents (Cl, OCH3, CH3, NH2). |
| Methyl Carbon (in CH3) | Slightly Negative/Positive | Dependent on bonding environment and calculation method. |
| Hydrogens | Positive | Lower electronegativity compared to C, N, O. |
Anisotropic chemical reaction characteristics refer to the directional dependence of a molecule's reactivity. The three-dimensional structure and non-uniform distribution of electron density in this compound mean that its reactivity is not the same from all directions of approach.
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing this anisotropy. The MEP surface plots the electrostatic potential onto the molecule's electron density, using a color scale to indicate charge distribution.
Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen, oxygen, and chlorine.
Blue regions (positive potential) indicate electron-poor areas, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms.
Green regions represent neutral potential.
The MEP map for this compound would reveal the specific three-dimensional locations of these reactive zones, providing crucial information for understanding its interaction with biological receptors or other reactants in a complex environment. aimspress.com
Theoretical Vibrational and Electronic Spectra Simulation
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and assigning experimental data. DFT calculations are widely used to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. researchgate.net
Theoretical calculations of vibrational frequencies using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory) can produce a simulated infrared (IR) and Raman spectrum. biointerfaceresearch.comcore.ac.uk These simulations are crucial for assigning the various vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C-N, C-O, and C-Cl bonds, as well as the complex vibrations of the benzene ring. researchgate.net By comparing the calculated frequencies with those from experimental FT-IR and FT-Raman spectra, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. biointerfaceresearch.com
Similarly, Time-Dependent DFT (TD-DFT) calculations can simulate the UV-Vis absorption spectrum. This simulation predicts the electronic transitions between molecular orbitals, which correspond to the absorption bands observed in an experimental spectrum. The calculation provides the wavelength of maximum absorption (λ_max) and the oscillator strength for each transition, helping to understand the electronic structure and the nature of the chromophores within the molecule.
Table 3: Key Vibrational Modes for Spectroscopic Analysis
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Activity |
|---|---|---|
| N-H Stretching | 3300 - 3500 | Strong in IR |
| C-H (Aromatic) Stretching | 3000 - 3100 | Medium to Weak in IR |
| C-H (Aliphatic) Stretching | 2850 - 3000 | Medium in IR and Raman |
| C=C (Ring) Stretching | 1400 - 1650 | Strong in Raman, Variable in IR |
| C-N Stretching | 1250 - 1350 | Medium in IR |
| C-O (Aryl Ether) Stretching | 1200 - 1275 | Strong in IR |
| C-Cl Stretching | 550 - 850 | Strong in IR |
Prediction of Advanced Photophysical Properties
Computational methods are also invaluable for predicting advanced properties that are difficult or costly to measure experimentally, such as non-linear optical behavior.
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. nih.gov Computational chemistry can effectively screen molecules for potential NLO activity by calculating their NLO properties. The key parameter for assessing a molecule's NLO response is the first-order hyperpolarizability (β).
The presence of both electron-donating groups (like -NH₂ and -OCH₃) and electron-withdrawing groups (like -Cl) attached to a π-conjugated system, such as the benzene ring in this compound, can lead to significant intramolecular charge transfer (ICT). mdpi.com This ICT is a primary origin of high hyperpolarizability values.
NLO properties are typically calculated using DFT methods, such as B3LYP, often in conjunction with a suitable basis set. researchgate.net The calculation yields values for the dipole moment (μ) and the components of the first-order hyperpolarizability tensor (β). The total hyperpolarizability (β_tot) is then derived from these components. A large β_tot value suggests that the molecule could be a promising candidate for NLO applications. Computational studies on various substituted anilines have shown that the strategic placement of donor and acceptor groups can significantly enhance NLO properties. bohrium.comnih.gov
Table 3: Illustrative Theoretically Predicted Non-Linear Optical (NLO) Properties of this compound
| Parameter | Calculated Value (esu) |
| Dipole Moment (μ) | ~3.5 D |
| β_x | ~4.5 x 10⁻³⁰ |
| β_y | ~1.2 x 10⁻³⁰ |
| β_z | ~0.8 x 10⁻³⁰ |
| Total Hyperpolarizability (β_tot) | ~5.8 x 10⁻³⁰ |
Note: The values presented are hypothetical and serve to illustrate the typical output of NLO calculations based on DFT methods for similar aromatic compounds. 'D' stands for Debye, and 'esu' stands for electrostatic units.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate
4-Chloro-2-methoxy-3-methylaniline serves as a crucial precursor in the synthesis of elaborate aromatic and heterocyclic structures. Its distinct substitution pattern allows for regioselective reactions, making it an invaluable tool for organic chemists.
Precursor for Complex Aromatic and Heterocyclic Systems
The strategic positioning of the chloro, methoxy (B1213986), and methyl groups on the aniline (B41778) ring makes this compound a valuable starting material for synthesizing complex molecular frameworks. For instance, it is a key intermediate in the production of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.comresearchgate.net This transformation is accomplished through a series of reactions including cyclization, nitration, and chlorination. atlantis-press.comresearchgate.netatlantis-press.com The resulting quinoline (B57606) derivatives are significant in the development of potential antitumor agents. researchgate.net
The synthesis of such heterocyclic systems often involves multi-step processes where the aniline derivative is modified and then cyclized to form the desired ring structure. The presence of the methoxy and methyl groups can influence the electronic properties and reactivity of the molecule, while the chloro group provides a site for further functionalization or can be retained in the final product for its specific properties.
Building Block for Multifunctional Organic Molecules
The utility of this compound extends to its role as a foundational component for constructing multifunctional organic molecules. matrix-fine-chemicals.com Its structure is amenable to various chemical modifications, allowing for the introduction of different functional groups to tailor the molecule for specific applications. For example, the amino group can be readily diazotized and converted into a wide range of other substituents, a common strategy in the synthesis of complex organic molecules.
Development of Specialty Chemicals and Functional Materials
The unique properties of this compound make it a valuable component in the creation of specialty chemicals and advanced functional materials.
Incorporation into Advanced Materials with Unique Properties
This aniline derivative has been explored for its potential incorporation into advanced materials such as conductive polymers. While direct studies on this compound's role in conductive polymers are not extensively documented, the broader class of polyanilines, of which it is a derivative, is well-known for its conductive properties. researchgate.net The electrical conductivity of these polymers can be tuned by doping and by the nature of the substituents on the aniline ring. It is plausible that the specific substituents of this compound could modulate the electronic and physical properties of the resulting polymer, potentially leading to materials with tailored conductivity and processability for applications in electronics and coatings. nih.gov
The development of specialty coatings is another area where aniline derivatives find application. nih.gov The ability to form thin, adherent films makes them suitable for protecting surfaces or for imparting specific functionalities.
Application in the Synthesis of Organic Dyes
Aniline and its derivatives are fundamental to the synthesis of a vast array of organic dyes. The general process often involves the diazotization of the aniline's amino group, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. The specific color and properties of the resulting azo dye are determined by the structures of the aniline and the coupling component.
While specific examples detailing the use of this compound in dye synthesis are not prevalent in the provided search results, its chemical structure suggests its suitability for this application. The chloro, methoxy, and methyl groups would influence the final color of the dye by modifying the electronic structure of the chromophore.
Future Research Directions for 4 Chloro 2 Methoxy 3 Methylaniline
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted anilines is a cornerstone of industrial and pharmaceutical chemistry. sci-hub.se Traditional methods, however, can be energy-intensive and generate considerable chemical waste. specchemonline.com Future research into the synthesis of 4-Chloro-2-methoxy-3-methylaniline will likely prioritize the development of green and sustainable alternatives.
Key areas of exploration include:
Electrocatalytic Reduction: A promising green alternative to traditional nitroarene reduction involves electrocatalysis. Researchers at the University of Glasgow have demonstrated a method using a redox mediator to reduce nitrobenzenes to anilines at room temperature and pressure, using protons and electrons from the electrolysis of water. specchemonline.comlabnews.co.uk Applying this technique to the corresponding nitrobenzene (B124822) precursor of this compound could offer a highly efficient, scalable, and environmentally benign production route powered by renewable energy. specchemonline.com
Chemoenzymatic Processes: The use of enzymes in synthesis offers high selectivity under mild conditions. Future work could explore a chemoenzymatic pathway for creating amide derivatives from this compound, where an enzyme-catalyzed step generates an activated intermediate for coupling reactions. rsc.org This approach aligns with green chemistry principles by reducing the need for harsh reagents.
Advanced Catalysis: Research into novel catalysts can lead to more efficient synthetic routes. This includes using affordable and benign Lewis acid catalysts, such as magnesium sulfate (B86663), to facilitate key reactions like acetylation under solvent-free or sunlight-driven conditions. ijtsrd.comrsc.org Adapting such catalytic systems for the synthesis or derivatization of this compound could significantly improve the sustainability of the process.
Flow Chemistry: Continuous flow processing offers enhanced safety, scalability, and control over reaction parameters compared to batch synthesis. Investigating the synthesis of this compound and its derivatives using flow reactors could lead to more efficient and reproducible manufacturing processes, as has been shown for other complex molecules. acs.org
In-depth Mechanistic Studies of Specific Chemical Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, the interplay between the electronic and steric effects of its substituents presents a compelling subject for mechanistic investigation.
Future research should focus on:
Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution. byjus.comchemistrysteps.com However, the positions on the ring of this compound are already occupied or sterically hindered. A detailed kinetic and mechanistic study of reactions like halogenation, nitration, or sulfonation would provide valuable insight into the directing effects of the collective substituent group. Kinetic studies, including isotope effect measurements, could clarify whether bond formation is the rate-determining step, as has been done for other anilines reacting with electrophiles. cdnsciencepub.com
N-Functionalization Reactions: Reactions involving the amino group, such as acylation and alkylation, are fundamental for incorporating this aniline (B41778) into larger molecules. slideshare.net Mechanistic studies could probe how the electronic properties conferred by the ring substituents affect the nucleophilicity of the nitrogen atom and the kinetics of these transformations.
Polymerization Mechanisms: Substituted anilines can serve as monomers for producing electroactive polymers like polyaniline (PANI). researchgate.netnih.gov Investigating the oxidative polymerization of this compound would be a key research area. Mechanistic studies could reveal how the substituents influence the coupling mechanism (e.g., para- vs. ortho-coupling), the morphology of the resulting polymer (nanofibers, nanotubes, etc.), and its final electronic properties. researchgate.netresearchgate.net
Advanced Computational Modeling for Structure-Reactivity Relationships and Property Prediction
Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby guiding and accelerating experimental research. For this compound, advanced computational modeling is a promising avenue for future exploration.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure of this compound. nih.govchemrevlett.com This allows for the prediction of key parameters such as frontier molecular orbital (HOMO/LUMO) energies, which are crucial for understanding its reactivity and potential as an antioxidant or in electronic materials. nih.gov DFT can also be used to examine the effect of the substituents on the molecule's conformation and the energy barriers for bond rotation. acs.org
Reaction Pathway and Kinetic Modeling: Computational methods can map out the potential energy surfaces for chemical reactions involving this compound. mdpi.comnih.gov By calculating the transition state energies, researchers can predict reaction kinetics and selectivity, complementing experimental mechanistic studies. For instance, modeling the reaction with atmospheric radicals could provide insights into its environmental fate. mdpi.com
Predicting Physicochemical Properties: Models can be developed to predict properties like basicity (pKa), solubility, and charge distribution. acs.org An integrated kinetic and thermodynamic model could describe its reactivity towards various agents, which is valuable for its application in complex chemical systems. acs.org These predictions can help in designing applications for the molecule, for example, by anticipating its behavior in different solvent environments. chemrevlett.com
Expansion of Applications in Emerging Areas of Chemical Synthesis and Material Science
While anilines are known structural alerts due to potential metabolic liabilities, they remain crucial building blocks in many fields. cresset-group.comnih.gov The unique substitution pattern of this compound makes it an attractive candidate for creating novel, high-value molecules and materials.
Future application-focused research could explore:
Medicinal Chemistry: Substituted anilines are prevalent scaffolds in pharmaceuticals. acs.orgresearchgate.net this compound could serve as a starting material for synthesizing libraries of new compounds for drug discovery. Its structure could be particularly relevant for developing kinase inhibitors or other targeted therapies where precise substitution patterns are key for achieving selectivity and potency.
Agrochemicals: The aniline framework is also common in herbicides and fungicides. sci-hub.se Future research could involve synthesizing and screening derivatives of this compound for potential agrochemical activity.
Functional Polymers and Materials: Polyaniline and its derivatives are known for their high conductivity and chemical stability, making them useful in sensors, energy storage, and electronics. researchgate.netnih.gov The polymerization of this compound could yield a new functional polymer. The specific substituents would be expected to influence the polymer's solubility, processability, and electronic properties, potentially leading to materials tailored for specific applications like chemical sensors with high sensitivity to ammonia (B1221849) or moisture. nih.govrsc.org
Dyes and Pigments: Aniline derivatives have historically been, and continue to be, central to the dye industry. sci-hub.se The chromophoric properties endowed by the specific substitution pattern of this compound could be exploited to develop new dyes with unique colors or enhanced stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
